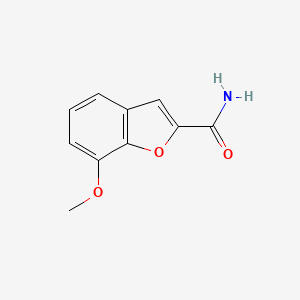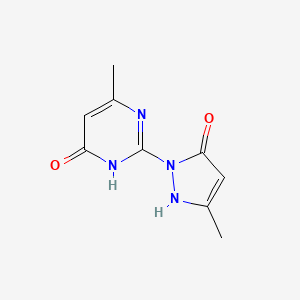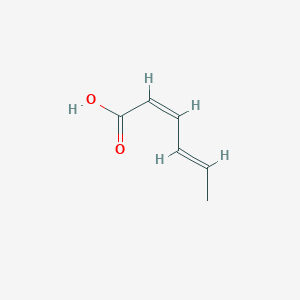
2-(Ethoxymethylene)indane-1,3-dione
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(Ethoxymethylene)indane-1,3-dione typically involves the nucleophilic addition of alkyl acetate on dialkyl phthalate under basic conditions. This reaction produces an intermediate, which is then further processed to yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-(Ethoxymethylene)indane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. For instance, the compound can be converted to its corresponding alcohol or ketone derivatives under specific conditions . Major products formed from these reactions include various substituted indane-1,3-dione derivatives, which have their own unique applications.
Aplicaciones Científicas De Investigación
2-(Ethoxymethylene)indane-1,3-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is used in biosensing and bioimaging due to its unique chemical properties.
Medicine: It is being explored for its potential therapeutic applications, including its use in drug development.
Mecanismo De Acción
The mechanism of action of 2-(Ethoxymethylene)indane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s active methylene group makes it an excellent candidate for association with electron donors through Knoevenagel reactions . This interaction facilitates the formation of complex molecular structures, which can then exert specific biological or chemical effects.
Comparación Con Compuestos Similares
2-(Ethoxymethylene)indane-1,3-dione is similar to other indane-1,3-dione derivatives, such as indanone and its various substituted forms. its unique ethoxymethylene group provides distinct chemical properties that make it more suitable for certain applications. For example, while indanone is commonly used in the design of biologically active compounds, this compound is more frequently used in industrial applications such as dye production and photopolymerization .
Similar Compounds
Indanone: Used in the design of biologically active compounds.
Indane-1,3-dione: A versatile building block used in numerous applications.
Substituted indane-1,3-dione derivatives: Used in various chemical and industrial applications.
Propiedades
IUPAC Name |
2-(ethoxymethylidene)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-2-15-7-10-11(13)8-5-3-4-6-9(8)12(10)14/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJNVZNTAUXLHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366244 | |
| Record name | 2-(ETHOXYMETHYLENE)INDANE-1,3-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59117-83-8 | |
| Record name | 2-(ETHOXYMETHYLENE)INDANE-1,3-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


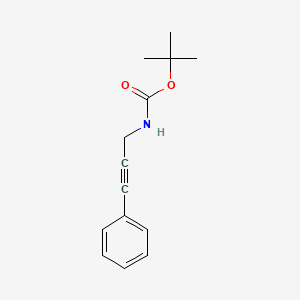




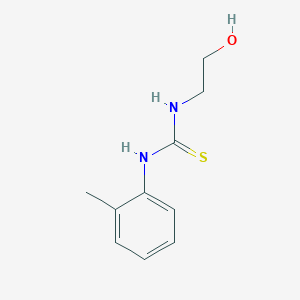
![1-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3060555.png)



